5-Amino-2-chloro-4-methylbenzoic acid

Catalog No.
S820096
CAS No.
1379183-04-6
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloro-4-methylbenzoic acid

CAS Number

1379183-04-6

Product Name

5-Amino-2-chloro-4-methylbenzoic acid

IUPAC Name

5-amino-2-chloro-4-methylbenzoic acid

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ZBWZWHVSMZSRTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)Cl

    Synthesis of 1,2,3,5-Tetrasubstituted Benzenes

      Application

      The amino group on the benzene ring can undergo diazotization reactions to transform into other active functional groups.

      Method

      The synthesis starts from 2-amino-3-methylbenzoic acid. In the presence of DMF as a solvent, it reacts with N-chlorosuccinimide to produce a chlorine atom at the para position of the amino group.

5-Amino-2-chloro-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. Its molecular formula is C8H8ClNO2C_8H_8ClNO_2, and it features a benzene ring substituted with an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position. This compound is characterized by its crystalline solid form and is often utilized in various chemical syntheses and biological applications.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in further synthetic pathways.
  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, allowing for the formation of salts.
  • Reduction Reactions: The amino group can be reduced to form amines or other derivatives.

These reactions enable the compound to be versatile in synthetic organic chemistry.

Research indicates that 5-amino-2-chloro-4-methylbenzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role as an intermediate in the synthesis of pharmaceuticals. Its structural similarities to other biologically active compounds suggest that it may interact with biological targets in a manner conducive to therapeutic effects.

Several methods have been developed for synthesizing 5-amino-2-chloro-4-methylbenzoic acid:

  • Direct Chlorination: Starting from 4-methyl-2-nitroaniline, chlorination can be achieved using reagents like N-chlorosuccinimide under controlled conditions.
  • Amination: The compound can also be synthesized via amination of 2-chloro-4-methylbenzoic acid using ammonia or amine derivatives.
  • Alternative Routes: Other synthetic routes involve the use of various solvents and catalysts to enhance yield and purity .

5-Amino-2-chloro-4-methylbenzoic acid finds applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various drugs.
  • Analytical Chemistry: Used as a reagent in chromatographic methods.
  • Research: Studied for its potential therapeutic effects and interactions with biological systems.

Studies have indicated that 5-amino-2-chloro-4-methylbenzoic acid interacts with various biological molecules. These interactions are critical for understanding its mechanism of action in potential therapeutic applications. Specific studies have shown that it may influence enzyme activity or receptor binding, although detailed mechanisms remain an area of ongoing research.

Several compounds share structural similarities with 5-amino-2-chloro-4-methylbenzoic acid, each exhibiting unique properties:

Compound NameCAS NumberKey Features
4-Amino-2-chlorobenzoic acid2457-76-3Lacks methyl substitution; used in similar applications .
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4Different substitution pattern; potential for different biological activity .
Methyl 3-amino-5-chloro-2-methylbenzoate294190-18-4Ester derivative; used in organic synthesis .
Methyl 2-amino-5-chlorobenzoate5202-89-1Similar structure; differing functional groups lead to varied reactivity .

These compounds highlight the uniqueness of 5-amino-2-chloro-4-methylbenzoic acid due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.8

Dates

Modify: 2023-08-16

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